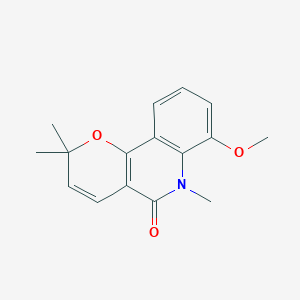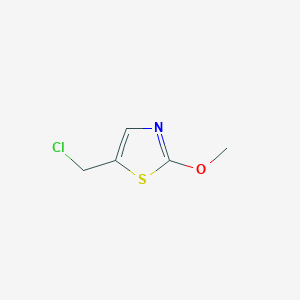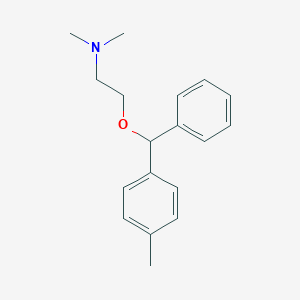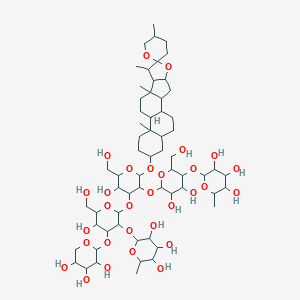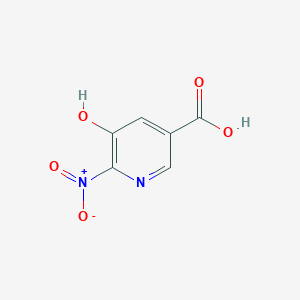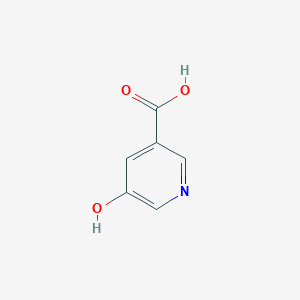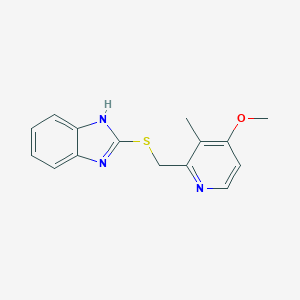
Lecdg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lecdg is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Lecdg is a synthetic compound that is structurally similar to the natural compound called lecithin. Lecithin is a phospholipid that is found in cell membranes and is involved in various physiological processes. Lecdg has been shown to have various biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of Lecdg is not fully understood, but it is believed to be due to its ability to increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive processes, such as learning and memory. By increasing the levels of acetylcholine, Lecdg may improve cognitive function and protect against neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
Lecdg has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function. Lecdg has also been shown to have antioxidant properties, which may protect against oxidative stress. Additionally, Lecdg has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Lecdg in lab experiments include its ability to increase the levels of acetylcholine in the brain, which may improve cognitive function. Additionally, Lecdg has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. The limitations of using Lecdg in lab experiments include the fact that its mechanism of action is not fully understood, and more research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are several future directions for research on Lecdg. One area of research is the development of Lecdg-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research is the study of Lecdg's potential use in the treatment of liver diseases. Additionally, more research is needed to fully understand the mechanism of action of Lecdg and its potential therapeutic applications in various fields of medicine.
Méthodes De Synthèse
Lecdg is synthesized through a chemical reaction between lecithin and dimethylaminoethanol (DMAE). DMAE is a precursor to acetylcholine, a neurotransmitter that is involved in various cognitive processes. The reaction between lecithin and DMAE results in the formation of Lecdg, which has been shown to have similar properties to lecithin.
Applications De Recherche Scientifique
Lecdg has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Lecdg has also been studied for its potential use in the treatment of liver diseases, as it has been shown to have hepatoprotective effects.
Propriétés
Numéro CAS |
157878-99-4 |
|---|---|
Nom du produit |
Lecdg |
Formule moléculaire |
C33H45N7O7 |
Poids moléculaire |
651.8 g/mol |
Nom IUPAC |
(4R)-4-[[(E)-2-amino-3-(4-hydroxyphenyl)prop-1-enyl]amino]-5-[[(2S)-1-[[(2S)-1-(2,4-diaminobutanoylamino)-4-methyl-1-oxopent-3-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H45N7O7/c1-20(2)16-27(33(47)40-30(44)25(36)14-15-34)38-32(46)28(18-21-6-4-3-5-7-21)39-31(45)26(12-13-29(42)43)37-19-23(35)17-22-8-10-24(41)11-9-22/h3-11,16,19,25-28,37,41H,12-15,17-18,34-36H2,1-2H3,(H,38,46)(H,39,45)(H,42,43)(H,40,44,47)/b23-19+/t25?,26-,27+,28+/m1/s1 |
Clé InChI |
MTHFFDZIGRKBNR-YGXJWFIUSA-N |
SMILES isomérique |
CC(=C[C@@H](C(=O)NC(=O)C(CCN)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCC(=O)O)N/C=C(\CC2=CC=C(C=C2)O)/N)C |
SMILES |
CC(=CC(C(=O)NC(=O)C(CCN)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC=C(CC2=CC=C(C=C2)O)N)C |
SMILES canonique |
CC(=CC(C(=O)NC(=O)C(CCN)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC=C(CC2=CC=C(C=C2)O)N)C |
Synonymes |
enkephalinamide, cyclo(Dab(2)-D-Glu(3))leucine enkephalinamide-Leu, cyclo(alpha,gamma-dibutyric acid(2)-glutamyl(3))- LECDG Leu-enkephalinamide, cyclo(dibutyric acid(2)-glutamyl(3))- leucine enkephalinamide, cyclo(Dab(2)-Glu(3))- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



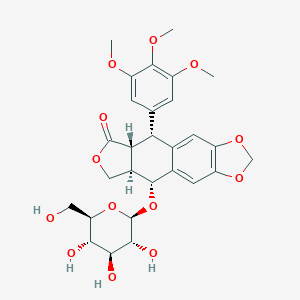
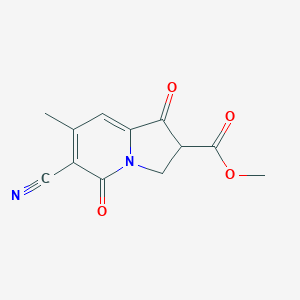
![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)
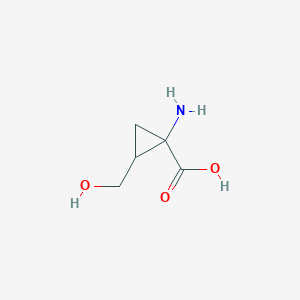
![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)
![3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B121288.png)
![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B121289.png)
